1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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Overview
Description
1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a boronic acid derivative with a complex molecular structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized through the reaction of 4-methylbenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen atmosphere.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing this compound. It involves the reaction of 4-methylbenzaldehyde with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of pi3 kinase inhibitors . PI3 kinases are involved in multiple cellular functions, including cell growth and proliferation, cell survival, intracellular trafficking, and cell migration.
Result of Action
If it’s used in the synthesis of pi3 kinase inhibitors, it could potentially contribute to the inhibition of cell growth and proliferation, promoting cell death in certain cancer cells .
Scientific Research Applications
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and nanomaterials.
Synthetic Organic Chemistry: The compound serves as a versatile reagent in organic synthesis, enabling the construction of complex molecular structures.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but has an imidazole ring instead of a phenyl ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring and is used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative used as a starting material in the synthesis of more complex boronic acids.
These compounds share similarities in their boronic acid functionality but differ in their core structures, leading to different reactivity and applications.
Properties
IUPAC Name |
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-8-12(11(2)17)9-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPBUQAMZVFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-63-7 |
Source
|
Record name | 1-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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